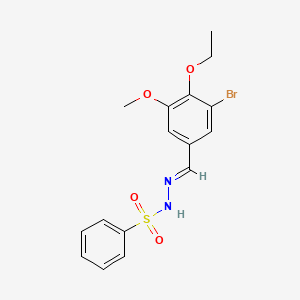

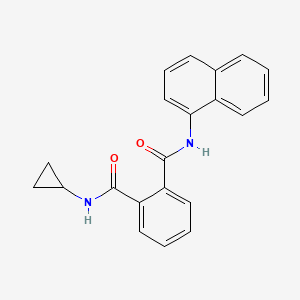

![molecular formula C20H32N2O2 B5502758 N-({1-[4-(3-羟基-3-甲基丁基)苯甲基]-3-哌啶基}甲基)乙酰胺](/img/structure/B5502758.png)

N-({1-[4-(3-羟基-3-甲基丁基)苯甲基]-3-哌啶基}甲基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of similar N-substituted piperidine acetamide derivatives involves multi-step chemical reactions. For example, a series of N-aryl/aralkyl substitued-2"-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives was synthesized through a process involving the reaction of benzenesulfonyl chloride with 1-aminopiperidine under controlled conditions, followed by substitution reactions to yield various N-substituted derivatives (H. Khalid et al., 2014). These steps exemplify the complexity and specificity required in synthesizing compounds with precise functional groups and structural frameworks.

Molecular Structure Analysis

The molecular structure of acetamide derivatives, including those similar to the compound , can be extensively analyzed through spectroscopic methods such as IR, EIMS, and NMR. These analytical techniques provide detailed information on the molecular vibrations, mass, and magnetic resonance properties, which are crucial for confirming the compound's structure and functional groups (H. Khalid et al., 2014).

Chemical Reactions and Properties

Piperidine derivatives often engage in various chemical reactions, reflecting their active functional groups. For example, reactions involving piperidine and acetamide groups can lead to the formation of compounds with significant anti-acetylcholinesterase activity, highlighting their potential utility in medicinal chemistry and enzyme inhibition studies (H. Sugimoto et al., 1990).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting point, and crystalline structure, can be influenced by their molecular framework and substituents. X-ray crystallography, for instance, has been used to determine the crystal structures of related compounds, providing insights into their stability, packing, and intermolecular interactions (A. Camerman et al., 2005).

Chemical Properties Analysis

The chemical behavior of N-substituted piperidine acetamide derivatives, including reactivity, stability, and interaction with biological molecules, is a key area of interest. Studies have shown that such compounds can exhibit various biological activities, such as enzyme inhibition, due to their chemical properties (H. Sugimoto et al., 1990).

科学研究应用

新的盐制剂和药物组合物:2005 年的一项研究中描述了该化合物的其中一个应用,即在药物组合物中用作新的盐制剂或溶剂化物。该研究强调了此类化合物在治疗应用中的潜力,但未具体说明治疗领域 (朱利安·乔瓦尼尼和博·耶兰·约瑟夫森,2005 年).

DNA 和蛋白质结合研究:2020 年的一篇研究论文讨论了 N-({1-[4-(3-羟基-3-甲基丁基)苯甲基]-3-哌啶基}甲基)乙酰胺的衍生物的合成及其与 DNA 和蛋白质的相互作用。这些衍生物显示出与小牛胸腺 DNA 和牛血清白蛋白 (BSA) 结合的能力,表明在分子生物学和生物化学中具有潜在应用 (N. Raj,2020 年).

水溶性酰基辅酶 A 胆固醇 O-酰基转移酶-1 抑制剂

:2018 年的一项研究发现了一种相关化合物,它是人酰基辅酶 A:胆固醇 O-酰基转移酶 (ACAT) 的水溶性有效抑制剂,在治疗涉及 ACAT-1 过表达的疾病中具有潜在应用 (K. Shibuya 等人,2018 年).

抗菌纳米材料:2013 年的研究探讨了 N-(苯并噻唑-2-基)-2-(哌啶-1-基)乙酰胺衍生物的抗菌性能。发现这些化合物对致病菌和念珠菌属有效,表明它们在抗菌应用中具有用途 (B. Mokhtari 和 K. Pourabdollah,2013 年).

酶抑制活性:2014 年的一项研究合成了 N-取代-2''-[(苯磺酰基)(哌啶-1-基)氨基]乙酰胺衍生物,并评估了它们对乙酰胆碱酯酶、丁酰胆碱酯酶和脂氧合酶酶的活性。这表明在酶抑制和相关治疗领域具有潜在应用 (H. Khalid 等人,2014 年).

抗乙酰胆碱酯酶活性:1990 年的一项研究合成了 1-苄基-4-[2-(N-苯甲酰氨基)乙基]哌啶衍生物,并评估了它们的抗乙酰胆碱酯酶活性。这些化合物表现出作为乙酰胆碱酯酶抑制剂的潜力,表明在治疗相关疾病中具有用途 (H. Sugimoto 等人,1990 年).

属性

IUPAC Name |

N-[[1-[[4-(3-hydroxy-3-methylbutyl)phenyl]methyl]piperidin-3-yl]methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32N2O2/c1-16(23)21-13-19-5-4-12-22(15-19)14-18-8-6-17(7-9-18)10-11-20(2,3)24/h6-9,19,24H,4-5,10-15H2,1-3H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITLNFOKCWKUDSX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC1CCCN(C1)CC2=CC=C(C=C2)CCC(C)(C)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-({1-[4-(3-hydroxy-3-methylbutyl)benzyl]-3-piperidinyl}methyl)acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[3-(1H-benzimidazol-1-yl)propanoyl]-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5502678.png)

![N-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-N-methyl-2-(3-methyl-2-oxopyrrolidin-1-yl)acetamide](/img/structure/B5502686.png)

![2-methyl-4-(3-{[4-(tetrahydro-2-furanylcarbonyl)-1,4-diazepan-1-yl]carbonyl}phenyl)-2-butanol](/img/structure/B5502703.png)

![5,5-dibenzyl-9-tert-butyl-5H-tetrazolo[1',5':1,5]pyrrolo[3,4-b]pyridine](/img/structure/B5502713.png)

![3-(1,3-benzothiazol-2-yl)-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}propanamide](/img/structure/B5502720.png)

![1-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]-3-phenoxyazetidine](/img/structure/B5502732.png)

![4-{2-[4-(cyclopentylcarbonyl)-1-piperazinyl]-6-methyl-4-pyrimidinyl}morpholine](/img/structure/B5502739.png)

![N-(3-methoxybenzyl)-3-{1-[(5-methylpyrazin-2-yl)carbonyl]piperidin-3-yl}propanamide](/img/structure/B5502740.png)

![N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-ylmethyl)-3-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide](/img/structure/B5502752.png)